N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride
CAS No.: 1353979-80-2
Cat. No.: VC7805701
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.10
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353979-80-2 |
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Molecular Formula | C8H11Cl2N3 |
Molecular Weight | 220.10 |
IUPAC Name | N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine;hydrochloride |
Standard InChI | InChI=1S/C8H10ClN3.ClH/c9-8-7(10-3-4-11-8)5-12-6-1-2-6;/h3-4,6,12H,1-2,5H2;1H |
Standard InChI Key | JTLAEPBLVQXNTL-UHFFFAOYSA-N |
SMILES | C1CC1NCC2=NC=CN=C2Cl.Cl |
Canonical SMILES | C1CC1NCC2=NC=CN=C2Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride features a pyrazine ring substituted with a chlorine atom at the 3-position and a methylcyclopropanamine group at the 2-position. The hydrochloride salt form enhances stability and solubility for laboratory use. Key structural identifiers include:
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IUPAC Name: N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine hydrochloride
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SMILES:
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InChI Key: JTLAEPBLVQXNTL-UHFFFAOYSA-N
The compound’s planar pyrazine ring and strained cyclopropane moiety contribute to its reactivity, making it a valuable building block for further functionalization.
Physicochemical Data
The compound’s properties are summarized below:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 220.10 g/mol | |
CAS Registry Numbers | 1289387-53-6, 1353979-80-2 | |
PubChem CID | 57415792 |
The dual CAS numbers likely reflect distinct synthetic batches or supplier-specific registrations, though both entries share identical structural descriptors.
Synthesis and Reaction Pathways
HATU-Mediated Coupling
One synthetic route employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to facilitate amide bond formation between (3-chloropyrazin-2-yl)methanamine and cyclopropanamine derivatives. This method ensures high yields and stereochemical control, critical for producing pharmacologically relevant intermediates.
Suzuki-Miyaura Cross-Coupling
Alternative approaches utilize palladium-catalyzed cross-coupling reactions to introduce the cyclopropane moiety. This strategy leverages the pyrazine ring’s halogenated position for selective functionalization, enabling modular synthesis of analogs.
Precursor Analysis
The primary precursor, (3-chloropyrazin-2-yl)methanamine (PubChem CID: 1514129), is synthesized via chlorination of pyrazine derivatives followed by reductive amination . Its molecular formula () and weight (143.57 g/mol) underscore its role as a foundational building block .
Applications in Research
Pharmaceutical Intermediates
The compound’s dual heterocyclic system aligns with motifs prevalent in kinase inhibitors and antiviral agents. Its chloropyrazine group participates in hydrogen bonding with biological targets, while the cyclopropane ring induces conformational rigidity.
Materials Science
In non-pharmaceutical contexts, the compound’s electron-deficient pyrazine core facilitates applications in conductive polymers and coordination complexes. Researchers have exploited its halogen substituent for cross-coupling reactions in polymer synthesis.
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